Summary of the Application: The compound is a non-ergot dopamine agonist and is mainly utilized to cure symptoms of Parkinson’s disease (PD) . Pramipexole, a medication to treat PD, is approved based on its ability to stimulate dopamine receptors in the striatum .
Results or Outcomes: The compound has shown effectiveness in treating symptoms of Parkinson’s disease by stimulating dopamine receptors in the striatum .
Summary of the Application: The compound has been used in studies related to drug-excipient interaction . These studies are crucial in understanding how the drug interacts with other components in a formulation.
Results or Outcomes: The studies help in understanding the compatibility between the drug and excipients, which is vital in the design of a quality drug product .
2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride is a chemical compound with the molecular formula C₆H₁₃Cl₂N₃ and a molecular weight of 198.09 g/mol. It is commonly utilized in research settings due to its unique structural properties. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, contributing to its biological activity and potential therapeutic applications. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water and making it suitable for various biological assays .
The reactivity of 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride can be attributed to the presence of both the acetonitrile and piperazine moieties. Key reactions include:
Research indicates that 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride displays significant biological activity, particularly in antimicrobial and neuropharmacological contexts. The piperazine structure is known for its versatility in drug design, contributing to:
The synthesis of 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride can be achieved through several methods:
The applications of 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride span various fields:
Interaction studies involving 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride have focused on its binding affinity with various biological targets:
Several compounds share structural similarities with 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Piperidinyl)propan-1-one | C₇H₁₄N₂O | Exhibits analgesic properties |
| 4-(4-Methylpiperazin-1-yl)butanamide | C₁₀H₁₈N₂O | Known for anti-inflammatory effects |
| 1-(3-Chlorophenyl)piperazine | C₉H₁₂ClN | Antipsychotic activity |
The uniqueness of 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride lies in its specific combination of structural features that confer both antimicrobial and potential CNS activity, distinguishing it from other piperazine derivatives which may not possess such a versatile profile. Its ability to form coordination complexes further enhances its utility in chemical research .